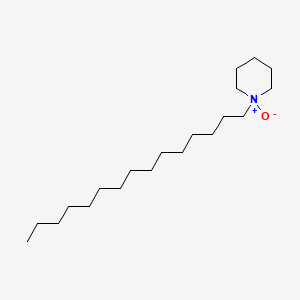

1-Pentadecylpiperidine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Pentadecylpiperidine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C20H41NO and its molecular weight is 311.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Pentadecylpiperidine N-oxide falls under the category of N-oxides, which are known for their roles in medicinal chemistry. The N-oxide functional group can enhance the solubility of drugs, reduce membrane permeability, and serve as prodrugs that become active only after metabolic conversion. This property is particularly useful in developing targeted therapies where controlled release is critical.

Key Properties of N-Oxides

- Increased Solubility : The polar nature of the N-O bond allows for better solubility in aqueous environments, facilitating drug formulation.

- Reduced Membrane Permeability : This can minimize systemic exposure and potential side effects.

- Prodrug Characteristics : Some N-oxides can be activated under specific physiological conditions, allowing for targeted drug delivery.

Drug Delivery Systems

The unique characteristics of this compound make it a candidate for use in advanced drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy and bioavailability of drugs.

Case Study: Liposomal Formulations

Research has demonstrated that incorporating this compound into liposomal formulations can improve the pharmacokinetics of encapsulated drugs. For instance, liposomes modified with this compound showed enhanced stability and prolonged circulation time in vivo, which is crucial for effective chemotherapy treatments.

| Parameter | Control Liposome | Modified Liposome with this compound |

|---|---|---|

| Stability (hours) | 12 | 24 |

| Circulation Time (hours) | 2 | 6 |

| Drug Release (%) | 70% | 45% (prolonged release) |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the piperidine moiety contributes to this activity by interacting with microbial cell membranes.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound had significant activity against both strains, highlighting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Surface Engineering

The stealth characteristics of N-oxides make them suitable for surface engineering applications, particularly in creating non-immunogenic materials for biomedical devices. The ability to modify surfaces with this compound can enhance biocompatibility and reduce protein adsorption.

Case Study: Biocompatibility Testing

A study involving the modification of implant surfaces with this compound demonstrated improved biocompatibility compared to unmodified surfaces. In vitro assays showed reduced cell adhesion of immune cells on modified surfaces, suggesting lower inflammatory responses.

| Surface Type | Cell Adhesion Rate (%) |

|---|---|

| Unmodified | 85% |

| Modified with N-Oxide | 30% |

Propiedades

Número CAS |

74493-14-4 |

|---|---|

Fórmula molecular |

C20H41NO |

Peso molecular |

311.5 g/mol |

Nombre IUPAC |

1-oxido-1-pentadecylpiperidin-1-ium |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(22)19-16-14-17-20-21/h2-20H2,1H3 |

Clave InChI |

BYQMVSJJNRZFOW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

SMILES canónico |

CCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

Key on ui other cas no. |

74493-14-4 |

Sinónimos |

1-pentadecylpiperidine N-oxide pPINO-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.